molecular formula C9H14ClN3O B1398456 2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride CAS No. 1236267-72-3

2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride

Cat. No.: B1398456
CAS No.: 1236267-72-3
M. Wt: 215.68 g/mol
InChI Key: VQJCJGPROFUKOP-UHFFFAOYSA-N
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Description

2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride is a chemical compound with the molecular formula C9H14ClN3O It is a derivative of propanamide, featuring an amino group and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with 2-amino-2-methylpropanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(3-pyridinylmethyl)propanamide hydrochloride
  • 2-Amino-2-methyl-N-(2-pyridinylmethyl)propanamide hydrochloride

Uniqueness

2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride is unique due to its specific structural features, such as the position of the pyridinylmethyl group and the presence of the amino group. These structural characteristics confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-amino-N-(pyridin-2-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-7(10)9(13)12-6-8-4-2-3-5-11-8;/h2-5,7H,6,10H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJCJGPROFUKOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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